4-Ethoxy-2-methylquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-methylquinoline-6-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethoxy group at the 4th position, a methyl group at the 2nd position, and a carboxylic acid group at the 6th position on the quinoline ring. The molecular formula of this compound is C13H13NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with ethyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . Another method includes the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Ethoxy-2-methylquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . It may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 6-Ethyl-2-methylquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
Comparison: 4-Ethoxy-2-methylquinoline-6-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-ethoxy-2-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-17-12-6-8(2)14-11-5-4-9(13(15)16)7-10(11)12/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
DTBGNXHVXIAVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=C(C=CC2=NC(=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.